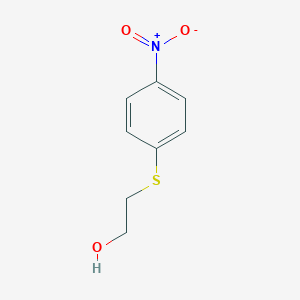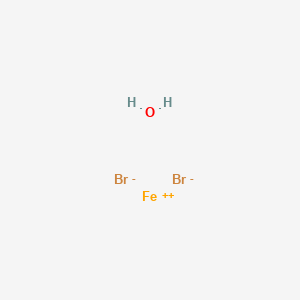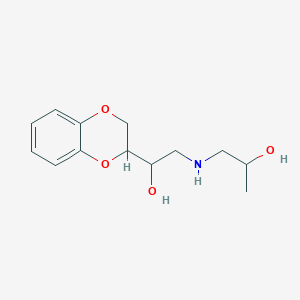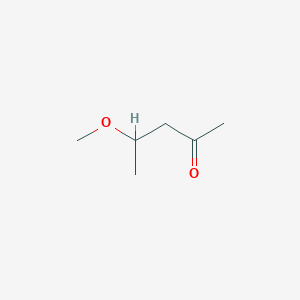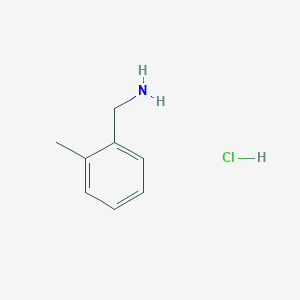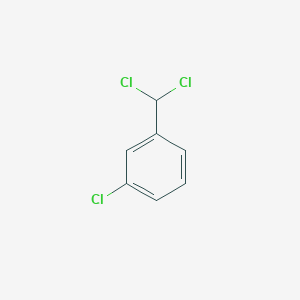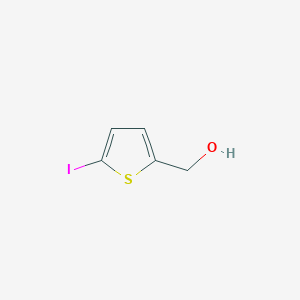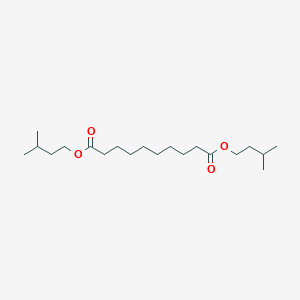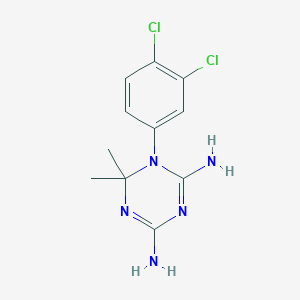
Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)-, also known as Potassium tetracyanopalladate(II) hydrate, is a chemical compound with the molecular formula C4H6K2N4O3Pd and a molecular weight of 288.7 g/mol. This compound is used as a primary and secondary intermediate in chemical and pharmaceutical research.
Méthodes De Préparation
The synthesis of Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)- typically involves the reaction of palladium salts with potassium cyanide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Analyse Des Réactions Chimiques
Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form lower oxidation state palladium species.
Substitution: The cyanide ligands can be substituted with other ligands in the presence of suitable reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.
Applications De Recherche Scientifique
Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)- has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other palladium compounds.
Mécanisme D'action
The mechanism of action of Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)- involves its ability to coordinate with various ligands and participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands and reagents used in the reactions.
Comparaison Avec Des Composés Similaires
Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)- can be compared with other similar compounds, such as:
Potassium tetracyanoplatinate(II): Similar in structure but contains platinum instead of palladium.
Potassium tetracyanonickelate(II): Contains nickel instead of palladium.
Potassium tetracyanocobaltate(II): Contains cobalt instead of palladium. The uniqueness of Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)- lies in its specific coordination chemistry and reactivity, which make it suitable for particular applications in catalysis and research.
Propriétés
Numéro CAS |
14516-46-2 |
|---|---|
Formule moléculaire |
C4K2N4Pd |
Poids moléculaire |
288.69 g/mol |
Nom IUPAC |
dipotassium;palladium(2+);tetracyanide |
InChI |
InChI=1S/4CN.2K.Pd/c4*1-2;;;/q4*-1;2*+1;+2 |
Clé InChI |
IYDMNMSJMUMQBP-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pd+2] |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pd+2] |
| 14516-46-2 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




